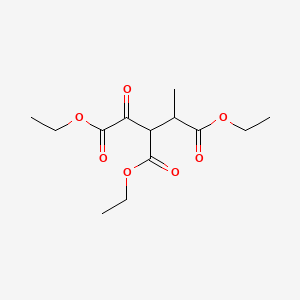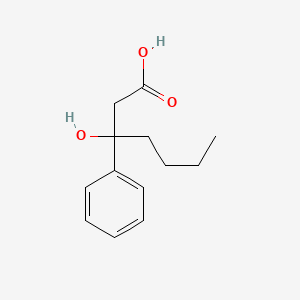
3-Hydroxy-3-phenylheptanoic acid
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
3-Hydroxy-3-phenylheptanoic acid is an organic compound characterized by a hydroxyl group (-OH) and a phenyl group attached to a heptanoic acid backbone
Métodos De Preparación
Synthetic Routes and Reaction Conditions: The synthesis of 3-hydroxy-3-phenylheptanoic acid can be achieved through several methods. One common approach involves the aldol condensation of benzaldehyde with heptanal, followed by a reduction step to yield the desired product. The reaction typically requires a base such as sodium hydroxide and a reducing agent like sodium borohydride.
Industrial Production Methods: Industrial production of this compound often involves biotechnological processes using genetically engineered strains of bacteria such as Pseudomonas putida. These bacteria can be engineered to overexpress specific enzymes that facilitate the production of the compound from simpler precursors .
Análisis De Reacciones Químicas
Types of Reactions: 3-Hydroxy-3-phenylheptanoic acid undergoes various chemical reactions, including:
Oxidation: The hydroxyl group can be oxidized to form a ketone or carboxylic acid.
Reduction: The compound can be reduced to form the corresponding alcohol.
Substitution: The phenyl group can undergo electrophilic aromatic substitution reactions.
Common Reagents and Conditions:
Oxidation: Reagents such as potassium permanganate or chromium trioxide are commonly used.
Reduction: Sodium borohydride or lithium aluminum hydride are typical reducing agents.
Substitution: Electrophilic aromatic substitution reactions often use reagents like bromine or nitric acid.
Major Products Formed:
Oxidation: Formation of 3-oxo-3-phenylheptanoic acid.
Reduction: Formation of 3-hydroxy-3-phenylheptanol.
Substitution: Formation of various substituted phenyl derivatives.
Aplicaciones Científicas De Investigación
3-Hydroxy-3-phenylheptanoic acid has several applications in scientific research:
Chemistry: Used as an intermediate in the synthesis of more complex organic molecules.
Biology: Studied for its potential role in metabolic pathways and enzyme interactions.
Medicine: Investigated for its potential therapeutic properties, including anti-inflammatory and antimicrobial effects.
Industry: Utilized in the production of biodegradable polymers and other materials.
Mecanismo De Acción
The mechanism of action of 3-hydroxy-3-phenylheptanoic acid involves its interaction with specific molecular targets and pathways. The hydroxyl group can participate in hydrogen bonding and other interactions, while the phenyl group can engage in π-π interactions with aromatic residues in proteins. These interactions can modulate enzyme activity and other biological processes .
Comparación Con Compuestos Similares
- 3-Hydroxy-3-phenylpropanoic acid
- 3-Hydroxy-3-phenylbutanoic acid
- 3-Hydroxy-3-phenylpentanoic acid
Comparison: 3-Hydroxy-3-phenylheptanoic acid is unique due to its longer heptanoic acid chain, which can influence its solubility, reactivity, and biological activity compared to shorter-chain analogs. This compound’s distinct structure allows for specific applications and interactions that are not possible with its shorter-chain counterparts .
Propiedades
Número CAS |
5453-58-7 |
|---|---|
Fórmula molecular |
C13H18O3 |
Peso molecular |
222.28 g/mol |
Nombre IUPAC |
3-hydroxy-3-phenylheptanoic acid |
InChI |
InChI=1S/C13H18O3/c1-2-3-9-13(16,10-12(14)15)11-7-5-4-6-8-11/h4-8,16H,2-3,9-10H2,1H3,(H,14,15) |
Clave InChI |
MUETUGGWZBQYCH-UHFFFAOYSA-N |
SMILES canónico |
CCCCC(CC(=O)O)(C1=CC=CC=C1)O |
Origen del producto |
United States |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.



![1-[2-(Propan-2-yloxy)propoxy]propan-2-ol](/img/structure/B14721417.png)

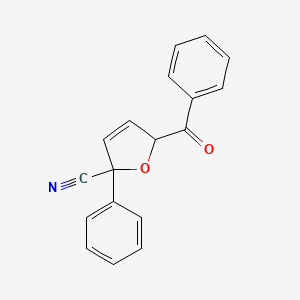
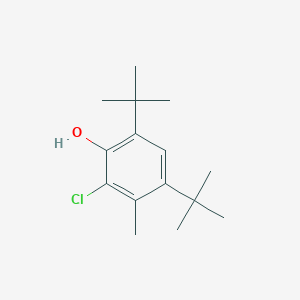
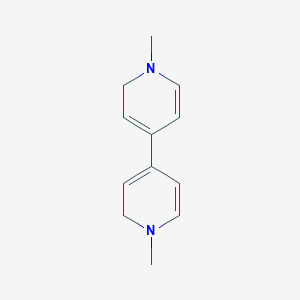
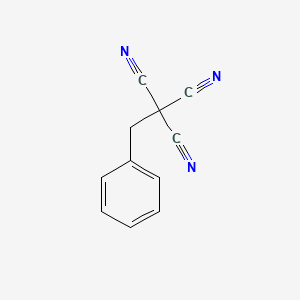
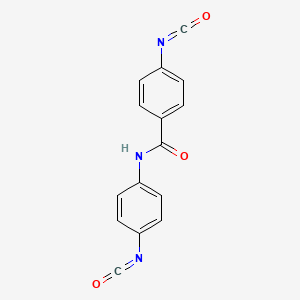
![4-[(Pent-4-yn-1-yl)oxy]benzoic acid](/img/structure/B14721460.png)
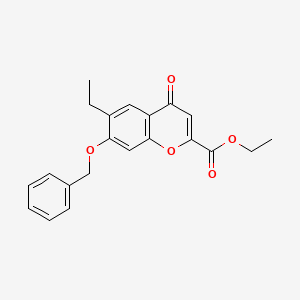

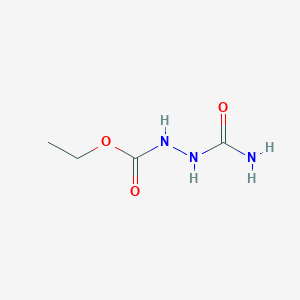
![2-[(Diethylalumanyl)methyl]pyridine](/img/structure/B14721477.png)
